2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a piperidine ring fused with an isoindole-1,3-dione moiety, and a sulfanyl group. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the isoindole-1,3-dione moiety through cyclization reactions. The sulfanyl group is then introduced via thiolation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindole-1,3-dione moiety can be reduced to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group and the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted isoindole-1,3-dione derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, which has implications for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known immunomodulatory drug with a similar isoindole-1,3-dione structure.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma.
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-sulfanyl-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable candidate for further research and development .
Properties
CAS No. |
2222119-69-7 |
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Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.3 |
Purity |
95 |
Origin of Product |
United States |
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